molecular formula C8H6ClN3OS B13078385 4-Chloro-2-(2-methyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde

4-Chloro-2-(2-methyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B13078385
M. Wt: 227.67 g/mol
InChI Key: ZOFYCJLWTVWNAK-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-methyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains both imidazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-methyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde typically involves the formation of the imidazole and thiazole rings followed by their coupling. One common method involves the reaction of 2-methylimidazole with a thiazole derivative under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-methyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 4-Chloro-2-(2-methyl-1H-imidazol-1-yl)-1,3-thiazole-5-carboxylic acid.

    Reduction: 4-Chloro-2-(2-methyl-1H-imidazol-1-yl)-1,3-thiazole-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(2-methyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for diseases where imidazole and thiazole derivatives have shown efficacy.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-methyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors, due to the presence of the imidazole and thiazole rings. These interactions can lead to the modulation of biological processes, making it a compound of interest in drug development .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-isopropyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
  • 4-chloro-2-(2-methyl-1H-imidazol-1-yl)pyridine

Uniqueness

4-Chloro-2-(2-methyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde is unique due to the combination of the imidazole and thiazole rings, which confer distinct chemical and biological properties. This combination is less common compared to other similar compounds, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H6ClN3OS

Molecular Weight

227.67 g/mol

IUPAC Name

4-chloro-2-(2-methylimidazol-1-yl)-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C8H6ClN3OS/c1-5-10-2-3-12(5)8-11-7(9)6(4-13)14-8/h2-4H,1H3

InChI Key

ZOFYCJLWTVWNAK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=NC(=C(S2)C=O)Cl

Origin of Product

United States

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